molecular formula C16H18F3N3O2 B6428888 N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 2034311-23-2

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B6428888
CAS RN: 2034311-23-2
M. Wt: 341.33 g/mol
InChI Key: AUJJRXVZQCFRCS-UHFFFAOYSA-N
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Description

“N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-[4-(trifluoromethyl)phenyl]acetamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

NTEA has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of metal complexes, as a catalyst in organic reactions, and as a reagent in the synthesis of various organic compounds. NTEA has also been used as a fluorescent probe in the study of biomolecules, as a fluorescent label in immunoassays, and as a fluorescent dye for imaging and tracking of cells.

Advantages and Limitations for Lab Experiments

The use of NTEA in laboratory experiments has several advantages. It is relatively inexpensive, and is readily available from chemical suppliers. NTEA is also relatively stable, and can be stored for long periods of time without significant degradation. Additionally, NTEA has a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes.
However, there are some limitations to the use of NTEA in laboratory experiments. It is a relatively small molecule, and may not be able to penetrate certain cell membranes. Additionally, NTEA is not very soluble in water, and so must be dissolved in organic solvents for most applications.

Future Directions

NTEA has a wide range of potential applications in scientific research. Future research could focus on the development of new synthetic methods for the preparation of NTEA, as well as the development of new uses for the molecule. Additionally, further research could be conducted to better understand the biochemical and physiological effects of NTEA, as well as to explore the potential therapeutic applications of the molecule. Finally, further research could be conducted to better understand the mechanism of action of NTEA, and to identify new proteins and enzymes that the molecule may interact with.

Synthesis Methods

NTEA can be synthesized in several different ways. One method involves the reaction of 2-(4-trifluoromethylphenyl)acetamide with 1H-imidazole-1-ethanol in the presence of potassium carbonate. This reaction is conducted in an aqueous solution at a temperature of 80-90°C for a period of 2-3 hours. The reaction yields NTEA as the main product, along with small amounts of byproducts.

properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c17-16(18,19)14-3-1-13(2-4-14)11-15(23)21-6-9-24-10-8-22-7-5-20-12-22/h1-5,7,12H,6,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJJRXVZQCFRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCOCCN2C=CN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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